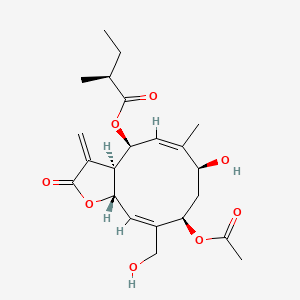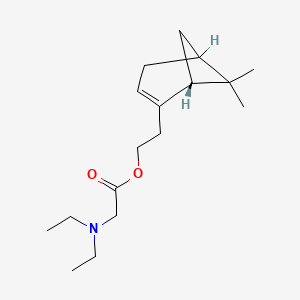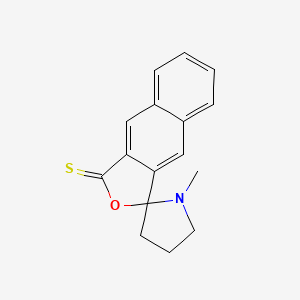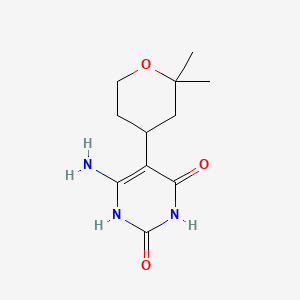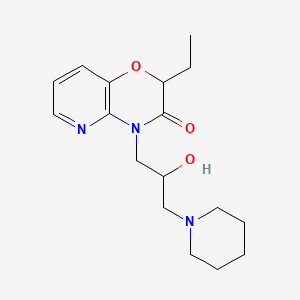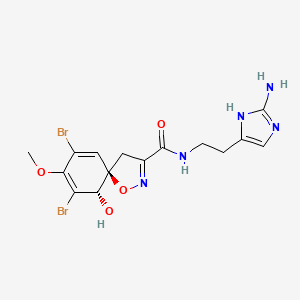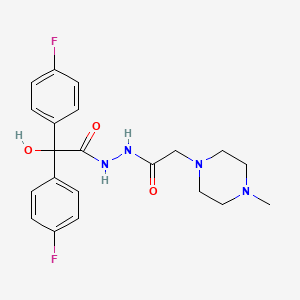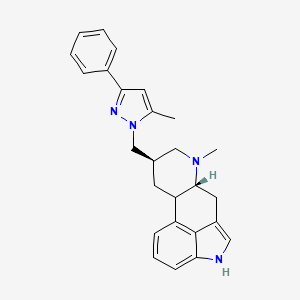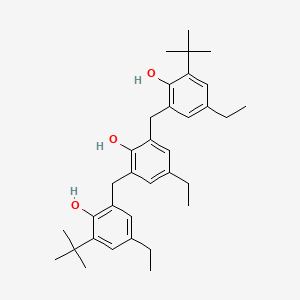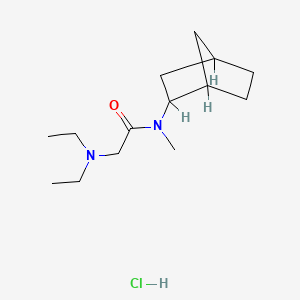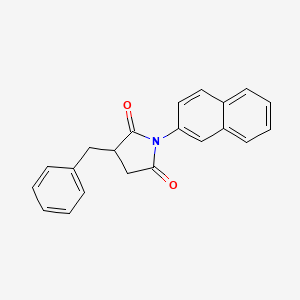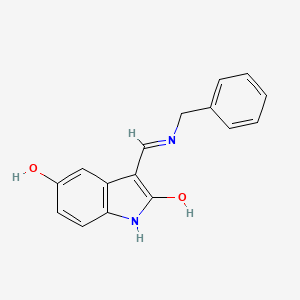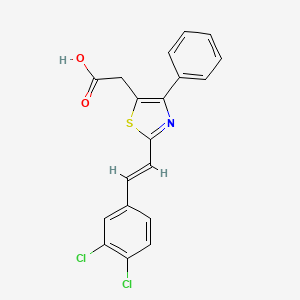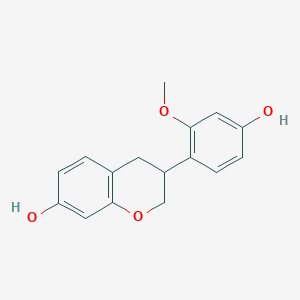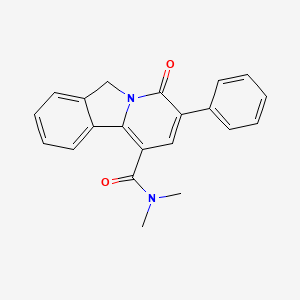
Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- is a heterocyclic compound that belongs to the class of pyridoisoindolesPyridoisoindoles are known for their diverse biological activities, including cytostatic, antiviral, and antitumor properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- can be achieved through several methods. One common approach involves the construction of the pyridine nucleus on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C has been described as a method for the synthesis of pyridoisoindole esters .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridoisoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridoisoindole derivatives .
科学研究应用
Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting cytostatic and antitumor effects .
相似化合物的比较
Similar Compounds
Similar compounds to pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- include other pyridoisoindole derivatives and related heterocyclic compounds such as indoles and isoquinolines .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features and biological activities.
属性
CAS 编号 |
141388-85-4 |
|---|---|
分子式 |
C21H18N2O2 |
分子量 |
330.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-oxo-3-phenyl-6H-pyrido[2,1-a]isoindole-1-carboxamide |
InChI |
InChI=1S/C21H18N2O2/c1-22(2)20(24)18-12-17(14-8-4-3-5-9-14)21(25)23-13-15-10-6-7-11-16(15)19(18)23/h3-12H,13H2,1-2H3 |
InChI 键 |
UVBZZOIHBROPPE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=C2C3=CC=CC=C3CN2C(=O)C(=C1)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


